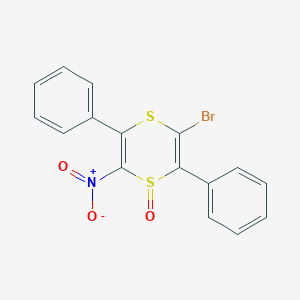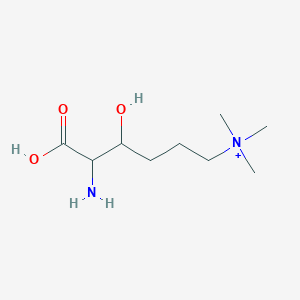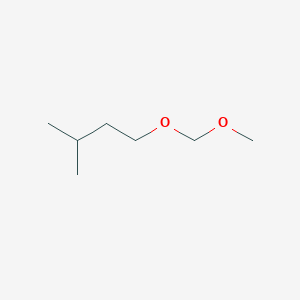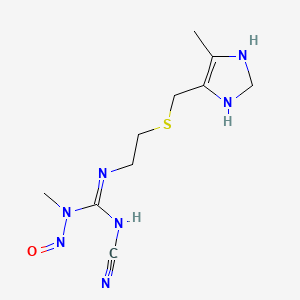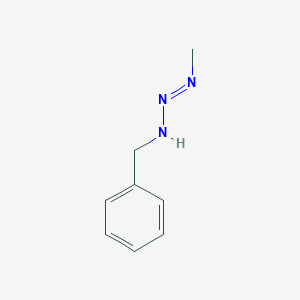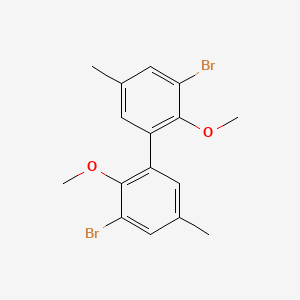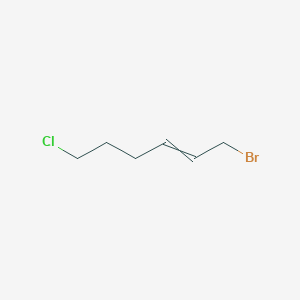
1-Bromo-6-chlorohex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-chlorohex-2-ene is an organic compound with the molecular formula C6H10BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-chlorohex-2-ene can be synthesized through several methods. One common approach involves the halogenation of hex-2-ene. The reaction typically involves the addition of bromine and chlorine to the double bond of hex-2-ene under controlled conditions. For instance, the reaction can be carried out in the presence of a solvent like carbon tetrachloride at low temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-chlorohex-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form hexadienes.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide in ethanol can induce elimination reactions.
Addition: Hydrogen bromide or chlorine gas can be used for addition reactions across the double bond.
Major Products Formed
Substitution: Products like 1-iodo-6-chlorohex-2-ene.
Elimination: Products like 1,5-hexadiene.
Addition: Products like 1,2-dibromo-6-chlorohexane.
Scientific Research Applications
1-Bromo-6-chlorohex-2-ene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6-chlorohex-2-ene in chemical reactions typically involves the formation of a transition state where the halogen atoms participate in bond formation or cleavage. For example, in substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-6-chlorohexane
- 1-Chloro-6-bromohexane
- 1-Bromo-2-chlorohexane
Comparison
1-Bromo-6-chlorohex-2-ene is unique due to the presence of both bromine and chlorine atoms on a hexene chain, which imparts distinct reactivity compared to its saturated counterparts like 1-Bromo-6-chlorohexane. The presence of the double bond in this compound allows for additional types of reactions, such as addition and elimination, which are not possible in fully saturated compounds.
Properties
CAS No. |
76047-89-7 |
|---|---|
Molecular Formula |
C6H10BrCl |
Molecular Weight |
197.50 g/mol |
IUPAC Name |
1-bromo-6-chlorohex-2-ene |
InChI |
InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6-8/h1,3H,2,4-6H2 |
InChI Key |
SDWCAMZLMGDXEO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCBr)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
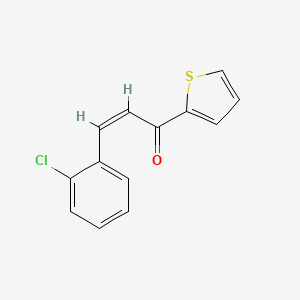
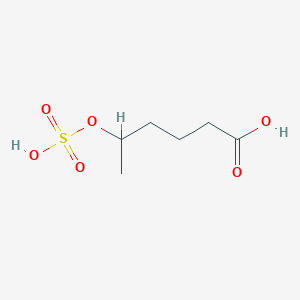
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
